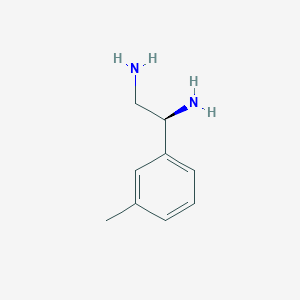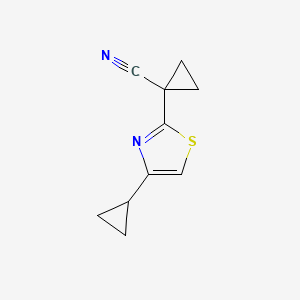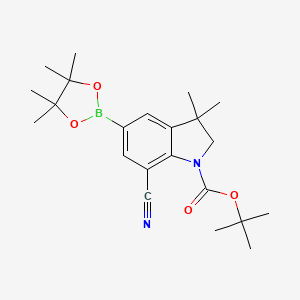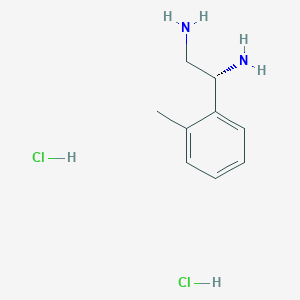
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chromatographic techniques are employed to separate and purify the enantiomers.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine
- 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine (racemic mixture)
- 1-(2,5-Dimethylphenyl)-2-methylpropan-2-amine
Uniqueness
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomer may exhibit different reactivity and selectivity compared to its ®-enantiomer or racemic mixture, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3/t12-/m0/s1 |
Clave InChI |
DLXAMPFNLVUCGO-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@H](C(C)C)N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)
![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)



![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047238.png)





![3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B13047265.png)
